D-(-)-3-Phosphoglyceric acid disodium
Description
Significance as a Central Metabolic Intermediate in Biological Systems
D-(-)-3-Phosphoglyceric acid stands at a metabolic crossroads, linking the breakdown of carbohydrates for energy with the synthesis of vital cellular components. Its position allows it to be shuttled between different metabolic pathways depending on the cell's needs.
In the glycolytic pathway, which breaks down glucose to produce energy, 3-phosphoglycerate (B1209933) is formed from 1,3-bisphosphoglycerate. fiveable.me This reaction is a key energy-yielding step, as it is coupled with the generation of a molecule of ATP. fiveable.metaylorandfrancis.com Subsequently, 3-phosphoglycerate is converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase, continuing the process of glycolysis. fiveable.melibretexts.org
Furthermore, research has indicated that 3-phosphoglyceric acid is involved in epigenetic regulation in alveolar macrophages and can act as a metabolic checkpoint in yeast, influencing histone modifications. medchemexpress.com
Foundational Role in Energy Metabolism and Carbon Fixation
In photosynthetic organisms, such as plants and algae, 3-phosphoglycerate plays a central role in the Calvin-Benson cycle, the process by which atmospheric carbon dioxide is converted into organic molecules. wikipedia.orgfiveable.me In this cycle, the enzyme RuBisCO catalyzes the fixation of CO₂ onto ribulose-1,5-bisphosphate, forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate. wikipedia.org Thus, for every molecule of CO₂ fixed, two molecules of 3-phosphoglycerate are produced. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5Na2O7P |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate |
InChI |
InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
InChI Key |
RGCJWQYUZHTJBE-YBBRRFGFSA-L |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
D 3 Phosphoglyceric Acid in Glycolytic and Gluconeogenic Pathways
Generation of 3-Phosphoglycerate (B1209933) within the Glycolytic Sequence
In the glycolytic pathway, 3-phosphoglycerate is formed from 1,3-bisphosphoglycerate. fiveable.mewikipedia.orgcreative-proteomics.com This reaction is a key step in the "payoff phase" of glycolysis, where the energy invested in the initial steps is recouped in the form of ATP. nih.gov The conversion is catalyzed by the enzyme phosphoglycerate kinase and represents the first substrate-level phosphorylation event in glycolysis, directly yielding ATP. creative-proteomics.comvirginia.eduwikipedia.orgproteopedia.orgtaylorandfrancis.com
Enzymatic Conversion by Phosphoglycerate Kinase (PGK)
Phosphoglycerate kinase (PGK) is the enzyme responsible for the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, resulting in the formation of 3-phosphoglycerate and ATP. virginia.eduwikipedia.orgnih.gov This reaction is essential for both glycolysis and, in the reverse direction, for gluconeogenesis and the Calvin cycle in photosynthetic organisms. wikipedia.orgnih.gov
Catalytic Phospho-transfer Mechanism and ATP Generation
The catalytic mechanism of PGK involves a direct, in-line transfer of the phosphoryl group from the 1-position of 1,3-bisphosphoglycerate to ADP. ebi.ac.uk This SN2-type reaction is facilitated by the enzyme, which orients the two substrates in a favorable position for the nucleophilic attack of the ADP β-phosphate on the phosphate group of 1,3-bisphosphoglycerate. proteopedia.orgebi.ac.uk The presence of a magnesium ion (Mg²⁺) is crucial to shield the negative charges of the phosphate groups, allowing the substrates to come into close proximity. ebi.ac.uk This phospho-transfer is a highly exergonic reaction, and the energy released is captured in the formation of a high-energy phosphate bond in ATP. proteopedia.org
Structural Dynamics and Substrate Channeling of Phosphoglycerate Kinase
PGK is a monomeric enzyme composed of two distinct domains, an N-terminal domain and a C-terminal domain, connected by a flexible hinge region. virginia.eduwikipedia.org The binding sites for 1,3-bisphosphoglycerate (or 3-phosphoglycerate) and the nucleotide (ADP or ATP) are located on the N-terminal and C-terminal domains, respectively. virginia.eduwikipedia.orgnih.gov The enzyme undergoes a significant conformational change upon substrate binding, transitioning from an "open" to a "closed" state. wikipedia.orgproteopedia.org This hinge-bending motion brings the two substrates into close proximity within a protected hydrophobic environment, facilitating the phosphoryl transfer. virginia.edu While the concept of substrate channeling, where intermediates are passed directly from one enzyme to the next without diffusing into the bulk solvent, has been debated for glycolytic enzymes, some studies have suggested potential interactions between PGK and other enzymes like glyceraldehyde-3-phosphate dehydrogenase, though evidence for stable multienzyme complexes remains inconclusive. nih.gov
| Enzyme | Substrates | Products | Key Features of Mechanism |
| Phosphoglycerate Kinase (PGK) | 1,3-bisphosphoglycerate, ADP | 3-phosphoglycerate, ATP | In-line phosphoryl transfer (SN2), requires Mg²⁺, involves hinge-bending conformational change. |
Downstream Metabolic Transformations of 3-Phosphoglycerate in Glycolysis
Following its formation, 3-phosphoglycerate undergoes further enzymatic conversions to continue the glycolytic pathway, ultimately leading to the production of pyruvate.
Interconversion with 2-Phosphoglycerate by Phosphoglycerate Mutase (PGM)
The next step in glycolysis is the isomerization of 3-phosphoglycerate to 2-phosphoglycerate, a reaction catalyzed by the enzyme phosphoglycerate mutase (PGM). fiveable.mecreative-proteomics.comtaylorandfrancis.combionity.comwikipedia.org This is a reversible reaction that repositions the phosphate group from the C-3 to the C-2 carbon of the glycerate backbone. bionity.comwikipedia.org The reaction mechanism for the cofactor-dependent PGM, found in vertebrates, involves a phosphohistidine intermediate within the enzyme's active site. bionity.comproteopedia.orgwikipedia.org The phosphorylated enzyme first donates its phosphate group to the C-2 position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate. bionity.comwikipedia.orgproteopedia.org Subsequently, the phosphate group from the C-3 position of the intermediate is transferred back to the histidine residue, regenerating the phosphorylated enzyme and releasing the product, 2-phosphoglycerate. proteopedia.orgwikipedia.org Cofactor-independent forms of PGM also exist, particularly in plants and some microorganisms, which utilize a different mechanism involving manganese ions. nih.gov
| Enzyme | Substrate | Product | Intermediate | Cofactor (for dPGM) |
| Phosphoglycerate Mutase (PGM) | 3-phosphoglycerate | 2-phosphoglycerate | 2,3-bisphosphoglycerate | 2,3-bisphosphoglycerate |
Enolase-Mediated Conversion to Phosphoenolpyruvate
The final transformation involving the glycerate backbone in glycolysis is the dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP), catalyzed by the enzyme enolase (also known as phosphopyruvate hydratase). reactome.orgyoutube.comproteopedia.orgwikipedia.org This reaction is a reversible dehydration that creates a high-energy enol-phosphate bond in PEP. youtube.comreactome.org The mechanism involves the removal of a water molecule, facilitated by the presence of divalent metal ions, typically magnesium, in the active site. proteopedia.orgwikipedia.org The formation of the double bond between C-2 and C-3 in PEP significantly increases the phosphoryl transfer potential of the phosphate group, setting the stage for the final ATP-generating step of glycolysis catalyzed by pyruvate kinase. youtube.com
D-(-)-3-Phosphoglyceric Acid as a Substrate in Gluconeogenesis
D-(-)-3-Phosphoglyceric acid, more commonly referred to as 3-phosphoglycerate (3-PG), is a pivotal intermediate in the metabolic pathway of gluconeogenesis. This pathway is responsible for the synthesis of glucose from non-carbohydrate precursors, a process crucial for maintaining blood glucose levels during periods of fasting or starvation. Within this intricate series of reactions, 3-phosphoglycerate acts as a substrate for the enzyme phosphoglycerate kinase (PGK), which catalyzes its conversion into 1,3-bisphosphoglycerate. This reaction is a critical, energy-dependent step that effectively reverses a corresponding ATP-generating step in glycolysis.
The conversion of 3-phosphoglycerate to 1,3-bisphosphoglycerate is an endergonic reaction, meaning it requires an input of energy to proceed. This energy is supplied by the hydrolysis of adenosine triphosphate (ATP) to adenosine diphosphate (ADP). The reaction is not only a key component of gluconeogenesis but also participates in the Calvin cycle in photosynthetic organisms. wikipedia.org The enzyme phosphoglycerate kinase facilitates the transfer of a phosphate group from ATP to the carboxyl group of 3-phosphoglycerate, forming the high-energy acyl-phosphate bond in 1,3-bisphosphoglycerate.
The reversibility of the phosphoglycerate kinase reaction is a key feature, allowing it to function in both glycolysis and gluconeogenesis. wikipedia.orgnih.gov The direction of the reaction is largely governed by the cellular concentrations of ATP and ADP, as well as the concentrations of the substrates and products. In the context of gluconeogenesis, where the cellular energy charge is typically high (a higher ratio of ATP to ADP), the equilibrium is driven towards the formation of 1,3-bisphosphoglycerate.
The enzyme responsible for this critical phosphorylation step is phosphoglycerate kinase (PGK). PGK is a highly conserved monomeric enzyme with a molecular weight of approximately 45 kDa. nih.gov Structurally, the enzyme is composed of two distinct domains of nearly equal size, connected by a flexible hinge region. nih.gov The N-terminal domain is responsible for binding 3-phosphoglycerate, while the C-terminal domain binds the nucleotide substrate, MgATP or MgADP. wikipedia.orgnih.gov The binding of both substrates induces a significant conformational change, often described as a "hinge-bending" motion, which brings the two domains closer together. wikipedia.org This "closed" conformation aligns the substrates in the active site, facilitating the transfer of the phosphate group.
The catalytic mechanism involves a direct, in-line transfer of the phosphoryl group from ATP to the carboxylate of 3-phosphoglycerate. Key amino acid residues within the active site play crucial roles in stabilizing the transition state of the reaction. For instance, a lysine residue is thought to help guide the phosphate group to the substrate. wikipedia.org Magnesium ions (Mg²⁺) are also essential for the activity of PGK, as they coordinate with the phosphate groups of ATP, reducing the negative charge repulsion and facilitating the nucleophilic attack.
The regulation of phosphoglycerate kinase activity is multifaceted. The enzyme is activated by low concentrations of various multivalent anions, including pyrophosphate, sulfate, phosphate, and citrate. wikipedia.org Conversely, high concentrations of Mg²⁺ can act as a non-competitive inhibitor. wikipedia.org The activity of PGK is also influenced by the availability of its substrates. High concentrations of MgATP and 3-phosphoglycerate can activate the enzyme. wikipedia.org Furthermore, certain molecules, such as salicylates, can inhibit PGK activity by mimicking the nucleotide substrate. wikipedia.org
The phosphorylation of 3-phosphoglycerate to 1,3-bisphosphoglycerate is a thermodynamically unfavorable reaction on its own. The energy required to drive this reaction forward in the direction of gluconeogenesis is derived from the hydrolysis of ATP. The standard Gibbs free energy change (ΔG°') for the reaction catalyzed by phosphoglycerate kinase in the gluconeogenic direction is positive, indicating that it requires energy input.
| Parameter | Value | Conditions |
|---|---|---|
| Standard Gibbs Free Energy Change (ΔG°') | +18.5 kJ/mol | Standard Conditions (pH 7.0, 25°C, 1M concentrations) |
| Physiological Gibbs Free Energy Change (ΔG) | Close to 0 kJ/mol | Cellular Conditions |
Under typical cellular conditions, the actual free energy change (ΔG) for this reaction is close to zero. This near-equilibrium state allows the reaction to be readily reversible, responding to changes in the concentrations of substrates and products, and the cellular ATP/ADP ratio.
Research into phosphoglycerate kinase has provided significant insights into its structure, function, and regulation. X-ray crystallography studies have revealed the detailed three-dimensional structures of PGK from various organisms, both in its "open" substrate-free form and in its "closed" form with substrates bound. nih.govacs.orgresearchgate.net These studies have elucidated the specific amino acid residues involved in substrate binding and catalysis. researchgate.net
Kinetic studies have determined the Michaelis-Menten constants (KM) and maximum reaction velocities (Vmax) for the substrates of PGK. For instance, in Corynebacterium glutamicum, the KM values for 3-phosphoglycerate and ATP in the gluconeogenic direction were determined to be 0.26 mM and 0.11 mM, respectively, with corresponding Vmax values of 220 U/mg and 150 U/mg. nih.gov
| Organism | Substrate | KM (mM) | Vmax (U/mg) |
|---|---|---|---|
| Corynebacterium glutamicum | 3-Phosphoglycerate | 0.26 | 220 |
| ATP | 0.11 | 150 |
Furthermore, different isoforms of phosphoglycerate kinase exist in various organisms and even within different tissues of the same organism. In humans, two main isoforms have been identified: PGK1, which is ubiquitously expressed, and PGK2, which is primarily found in meiotic and postmeiotic spermatogenic cells. wikipedia.org While structurally and functionally similar, these isoforms may have distinct regulatory properties tailored to the specific metabolic needs of the tissues in which they are expressed.
D 3 Phosphoglyceric Acid in the Calvin Benson Cycle Photosynthesis
Carbon Fixation and Initial Formation of 3-Phosphoglycerate (B1209933) by Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)
The first major phase of the Calvin-Benson cycle is carbon fixation. oercommons.orglibretexts.org This crucial step is catalyzed by the enzyme Ribulose-1,5-bisphosphate Carboxylase/Oxygenase, widely known as RuBisCO. libretexts.orgbyjus.com RuBisCO, the most abundant protein on Earth, facilitates the incorporation of an atmospheric carbon dioxide molecule with a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP). libretexts.orgbyjus.comnih.gov
The reaction proceeds through a series of steps:
Carboxylation of RuBP : RuBisCO catalyzes the addition of a CO2 molecule to RuBP. byjus.comquora.com
Formation of an Unstable Intermediate : This carboxylation results in a highly unstable six-carbon compound known as 3-keto-2-carboxyarabinitol-1,5-bisphosphate. wikipedia.orgwikipedia.org
Cleavage : This intermediate rapidly and spontaneously splits. wikipedia.orgwikipedia.org
Product Formation : The cleavage yields two molecules of the three-carbon compound D-(-)-3-Phosphoglyceric acid (3-PGA). wikipedia.orgwikipedia.orgmdpi.com
Reduction Phase: Conversion of 3-Phosphoglycerate to Triose Phosphates
In the second phase of the Calvin cycle, the newly formed 3-PGA is converted into a three-carbon sugar phosphate (B84403) called triose phosphate. khanacademy.orgconductscience.com This reduction process utilizes the ATP and NADPH generated during the light-dependent reactions of photosynthesis and occurs in two key steps. oercommons.orgkhanacademy.org
Phosphorylation of 3-PGA : The enzyme phosphoglycerate kinase catalyzes the phosphorylation of each molecule of 3-PGA. wikipedia.orgproteopedia.org A phosphate group is transferred from an ATP molecule, resulting in the formation of 1,3-bisphosphoglycerate and ADP. wikipedia.orgconductscience.com
Reduction of 1,3-bisphosphoglycerate : Next, the enzyme glyceraldehyde-3-phosphate dehydrogenase catalyzes the reduction of 1,3-bisphosphoglycerate. wikipedia.orgproteopedia.org Each molecule of 1,3-bisphosphoglycerate is reduced by NADPH, which donates electrons, producing glyceraldehyde-3-phosphate (G3P), a triose phosphate. khanacademy.orgwikipedia.orgconductscience.com This step also releases a phosphate ion and oxidizes NADPH to NADP+. khanacademy.org
The resulting triose phosphates, primarily G3P and its isomer dihydroxyacetone phosphate (DHAP), are the direct products of the Calvin cycle. conductscience.comquora.com For every three molecules of CO2 fixed, a net of one G3P molecule is produced that can be used by the plant to synthesize larger carbohydrates like glucose, starch, and cellulose. wikipedia.orgbiotopics.co.uk
Table 1: Stoichiometry of the Reduction Phase
| Reactants (per 6 molecules of 3-PGA) | Enzyme | Products (per 6 molecules of 3-PGA) |
|---|---|---|
| 6 x 3-Phosphoglycerate (3-PGA) | Phosphoglycerate Kinase | 6 x 1,3-Bisphosphoglycerate |
| 6 x ATP | 6 x ADP | |
| 6 x 1,3-Bisphosphoglycerate | Glyceraldehyde-3-Phosphate Dehydrogenase | 6 x Glyceraldehyde-3-Phosphate (G3P) |
| 6 x NADPH | 6 x NADP+ |
Regeneration of Carbon Dioxide Acceptors from Calvin Cycle Intermediates
While one-sixth of the triose phosphate molecules generated are used for synthesizing other organic compounds, the remaining five-sixths are crucial for sustaining the Calvin cycle. wikipedia.orgconductscience.com These molecules enter the third and final phase: the regeneration of RuBP, the initial CO2 acceptor. libretexts.orgkhanacademy.org This complex series of reactions, sometimes called the "sugar shuffle," ensures the cycle can continue to fix carbon. youtube.com
The regeneration phase involves several enzymes and intermediates. proteopedia.orgfrontiersin.org Five molecules of the three-carbon triose phosphates (a total of 15 carbon atoms) are rearranged to form three molecules of the five-carbon RuBP (also 15 carbon atoms). wikipedia.orgproteopedia.org This process requires energy in the form of ATP. wikipedia.org
Dynamic Regulation of 3-Phosphoglycerate Pools in Photosynthetic Induction Processes
The transition from dark to light conditions triggers a dynamic process known as photosynthetic induction. During this period, the enzymes of the Calvin-Benson cycle are activated, and the metabolic fluxes adjust to initiate CO2 fixation. biorxiv.org The concentration of 3-PGA plays a key regulatory role during this startup phase.
Research on cyanobacteria has revealed that 3-PGA accumulates in cells during dark periods. biorxiv.org Upon illumination, this stored pool of 3-PGA serves as a primary substrate. The initial event is not the immediate fixation of CO2, but rather the reduction of this pre-existing 3-PGA using the first ATP and NADPH produced by the light reactions. biorxiv.org
This process has several key implications:
Initial Electron Sink : The accumulated 3-PGA acts as a crucial initial electron acceptor, consuming the reducing power (NADPH) generated by the newly activated photosynthetic electron transport chain. biorxiv.org
Stepwise Activation : This allows for a stepwise activation of the Calvin cycle. The reduction of 3-PGA to triose phosphates primes the system by generating the precursors needed for RuBP regeneration. biorxiv.org
Smooth Transition : Once a sufficient pool of RuBP is regenerated, CO2 fixation by RuBisCO can begin in earnest. This mechanism ensures a smooth and efficient transition from dark metabolism to active photosynthesis, preventing metabolic imbalances. biorxiv.org
Studies on the model organism Chlamydomonas reinhardtii also show that upon a sudden increase in light intensity, the levels of Calvin-Benson cycle intermediates, including 3-PGA, increase almost immediately, facilitating a rapid rise in the rate of carbon fixation. nih.gov In C4 plants like maize, a large pool of 3-PGA is also observed to increase during the induction of photosynthesis, highlighting its central role in managing carbon flow between different cellular compartments and metabolic pathways. nih.gov
Table 2: Changes in Metabolite Pools During Photosynthetic Induction
| Condition | 3-Phosphoglycerate (3-PGA) Level | Ribulose-1,5-bisphosphate (RuBP) Level | Photosynthetic Activity | Reference |
|---|---|---|---|---|
| Dark-adapted | High / Accumulated | Low | Inactive | biorxiv.org |
| Initial Light Exposure (seconds) | Decreasing | Increasing | Initiating | biorxiv.org |
D 3 Phosphoglyceric Acid As a Precursor in L Serine Biosynthesis
The Phosphorylated Pathway: A Conserved De Novo Biosynthesis Route
The phosphorylated pathway is a highly conserved, three-step enzymatic sequence that channels D-3-phosphoglycerate from glycolysis into L-serine biosynthesis. nih.govfrontiersin.org This cytosolic pathway ensures the production of L-serine independently of dietary intake. nih.gov The process begins with the oxidation of D-3-phosphoglycerate, followed by a transamination reaction, and concludes with an irreversible hydrolysis step. researchgate.net
The three key enzymes orchestrating this pathway are:
D-3-Phosphoglycerate Dehydrogenase (PHGDH) : Catalyzes the first and rate-limiting step. frontiersin.orgresearchgate.net
Phosphoserine Aminotransferase (PSAT) : Mediates the second step, converting the product of the first reaction into 3-phosphoserine. frontiersin.orgnih.gov
Phosphoserine Phosphatase (PSPH) : Carries out the final, irreversible dephosphorylation to produce L-serine. frontiersin.orgnih.gov
This pathway is not only fundamental for normal cellular function but is also implicated in various pathological conditions. Deficiencies in any of these enzymes can lead to severe neurological symptoms, underscoring the critical importance of de novo L-serine synthesis in brain development. nih.govnih.gov
| Step | Enzyme | Substrate | Product | Cofactor/Co-substrate |
|---|---|---|---|---|
| 1 | D-3-Phosphoglycerate Dehydrogenase (PHGDH) | D-3-Phosphoglycerate | 3-Phosphohydroxypyruvate | NAD⁺ → NADH |
| 2 | Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate | 3-Phospho-L-serine | Glutamate (B1630785) → α-Ketoglutarate |
| 3 | Phosphoserine Phosphatase (PSPH) | 3-Phospho-L-serine | L-Serine | H₂O → Pi |
D-3-Phosphoglycerate Dehydrogenase (PHGDH): The Rate-Limiting Enzyme
D-3-Phosphoglycerate Dehydrogenase (PHGDH) is the pivotal enzyme that commits the glycolytic intermediate D-3-phosphoglycerate to the serine biosynthesis pathway. researchgate.netwikipedia.org By catalyzing the first reaction, PHGDH serves as the primary regulatory point and the rate-limiting step for the entire sequence. ijbs.comresearchgate.net Its activity is crucial for controlling the metabolic flux into this anabolic pathway, balancing the cell's need for L-serine production against the demands of energy generation through glycolysis. wikipedia.org The expression and activity of PHGDH are often elevated in conditions of high cellular proliferation, such as in certain types of cancer, where the demand for L-serine and its downstream products is significantly increased. researchgate.netijbs.com
PHGDH catalyzes the reversible, NAD⁺-dependent oxidation of 3-phospho-D-glycerate to 3-phosphohydroxypyruvate. sinobiological.comuniprot.org The reaction involves the transfer of a hydride from the substrate to the cofactor NAD⁺, resulting in the formation of 3-phosphohydroxypyruvate and NADH. wikipedia.org The enzyme operates through an induced-fit mechanism, where the binding of the substrate induces a conformational change that facilitates catalysis. wikipedia.org The active site contains key cationic residues that stabilize the negatively charged substrate during the reaction. wikipedia.org
While its primary substrate is 3-phospho-D-glycerate, research has shown that PHGDH can exhibit some substrate promiscuity. It has been demonstrated to also catalyze the reversible oxidation of other hydroxy acids, including 2-hydroxyglutarate to 2-oxoglutarate and (S)-malate to oxaloacetate. sinobiological.comuniprot.orggenecards.org This suggests potential secondary roles for the enzyme in cellular metabolism beyond serine biosynthesis. nih.govchemrxiv.org
Human PHGDH is a homotetrameric enzyme, meaning it is composed of four identical subunits. wikipedia.orgresearchgate.net Based on their domain structure, PHGDHs across different organisms are broadly classified into three types (Type I, II, and III). frontiersin.orgnih.gov The human enzyme is a Type I PHGDH, which is the most structurally complex. nih.govcusabio.com This classification is based on the presence of specific regulatory domains in addition to the core catalytic domains. frontiersin.orgresearchgate.net The full-length crystal structure of mammalian PHGDH remains to be solved; however, the structure of the catalytic portion has been determined, revealing a dimeric arrangement. nih.govnih.gov
| PHGDH Type | Substrate Binding Domain | Nucleotide Binding Domain | ASB Domain | ACT Domain | Examples |
|---|---|---|---|---|---|
| Type I | Yes | Yes | Yes | Yes | Homo sapiens, M. tuberculosis |
| Type II | Yes | Yes | No | Yes | E. coli |
| Type III | Yes | Yes | No | No | Pyrococcus, Clostridium |
All PHGDH isoforms, regardless of type, share a core catalytic structure composed of two essential domains: a substrate-binding domain and a nucleotide-binding domain. frontiersin.orgnih.govnih.gov The nucleotide-binding domain is responsible for binding the cofactor NAD⁺/NADH, which is essential for the redox reaction. researchgate.net Isothermal titration calorimetry has shown that PHGDH has a significantly higher affinity for the reduced cofactor NADH than for the oxidized NAD⁺. researchgate.net The substrate-binding domain accommodates 3-phosphoglycerate (B1209933) and, together with the nucleotide-binding domain, forms the active site where catalysis occurs. nih.govnih.gov Even truncated forms of human PHGDH that contain only these two domains have been shown to retain significant catalytic activity. nih.govresearchgate.net
In addition to the core catalytic domains, more complex PHGDH isoforms contain regulatory domains that modulate their function. nih.govresearchgate.net
ACT Domain : The ACT domain (named for Aspartate kinase, Chorismate mutase, and TyrA) is present in Type I and Type II PHGDH enzymes. ijbs.comnih.gov This domain, composed of approximately 60-70 amino acid residues, typically functions as a binding site for amino acids, providing a mechanism for feedback regulation. ijbs.comnih.gov In organisms like E. coli and M. tuberculosis, the ACT domain binds L-serine, leading to feedback inhibition of the enzyme. ijbs.comnih.gov However, this direct inhibitory mechanism by L-serine binding to the ACT domain has not been confirmed for human PHGDH. ijbs.comnih.gov
ASB Domain : The Allosteric Substrate-Binding (ASB) domain is a unique feature of Type I PHGDH, including the human enzyme. ijbs.comnih.gov It is composed of about 150 amino acids and is located between the substrate-binding and ACT domains. ijbs.comnih.gov The function of the ASB domain is to provide an additional layer of allosteric control, distinguishing it from the simpler regulatory mechanisms of Type II and III enzymes. ijbs.comnih.gov
The activity of PHGDH is tightly controlled to match the cellular demand for L-serine and to coordinate with the metabolic state of the cell, particularly the flux through glycolysis. wikipedia.org The primary mechanism of regulation is allosteric feedback inhibition by the final product of the pathway, L-serine. wikipedia.org When L-serine levels are high, it binds to the enzyme at an allosteric site, separate from the active site, inducing a conformational change that reduces its catalytic activity. wikipedia.org This prevents the unnecessary diversion of 3-phosphoglycerate from glycolysis when sufficient L-serine is already available. wikipedia.org L-serine binding has been shown to exhibit cooperative behavior. wikipedia.org
In addition to regulation by its natural product, researchers have successfully identified synthetic small-molecule allosteric inhibitors of PHGDH. nih.govnih.govresearchgate.net These compounds, such as CBR-5884, bind to allosteric sites on the enzyme that are distinct from the active site and the L-serine binding site. nih.govpnas.org They function as non-competitive inhibitors that can disrupt the enzyme's quaternary structure and effectively reduce serine synthesis in cells, demonstrating that allosteric inhibition is a viable strategy for modulating PHGDH activity. nih.govpnas.org
Redundancy and Divergence of PHGDH Homologs Across Organisms
3-Phosphoglycerate dehydrogenase (PHGDH), the enzyme catalyzing the first committed step in the phosphorylated pathway of L-serine biosynthesis, exhibits significant variance across different species. wikipedia.org While the enzyme is essential for the synthesis of serine in most organisms, its structure and regulatory mechanisms show considerable evolutionary divergence. wikipedia.org Homologs of PHGDH have less than 20% homology to other NAD-dependent oxidoreductases. wikipedia.org
In plants, the complexity of PHGDH is further illustrated by the presence of multiple isozymes. The liverwort Marchantia polymorpha, representing a basal lineage of land plants, possesses a single-copy PHGDH gene. frontiersin.org In contrast, the genome of Arabidopsis thaliana contains three distinct genes for PGDH (PGDH1, PGDH2, and PGDH3). frontiersin.org This gene duplication and subsequent subfunctionalization during land plant evolution may have led to the development of amino acid-insensitive isozymes, suggesting a divergence in regulatory mechanisms. frontiersin.org The study of such homologs across different taxa, from bacteria to plants and animals, provides insight into the evolutionary adaptation of the L-serine biosynthesis pathway. frontiersin.orggenecards.orgensembl.org
Subsequent Enzymatic Steps in the Phosphorylated Pathway
Following the initial conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by PHGDH, the phosphorylated pathway of L-serine biosynthesis involves two subsequent enzymatic reactions. nih.govnih.gov These steps are catalyzed by Phosphoserine Aminotransferase (PSAT) and Phosphoserine Phosphatase (PSP), respectively, which work in concert to produce L-serine. nih.govresearchgate.net This three-step pathway is a highly conserved and crucial metabolic route in organisms from all kingdoms of life. nih.govnih.gov
Phosphoserine Aminotransferase (PSAT)
Phosphoserine Aminotransferase (PSAT) catalyzes the second step in the pathway: the reversible transamination of 3-phosphohydroxypyruvate. nih.govnih.govuniprot.org In this reaction, the amino group from L-glutamate is transferred to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine and α-ketoglutarate. nih.govnih.gov This step is pyridoxal 5'-phosphate (PLP)-dependent. uniprot.org
The reaction catalyzed by human PSAT is highly efficient, with a kcat/Km of 5.9 × 10^6 M⁻¹ s⁻¹, and is reversible with an equilibrium constant of about 10. nih.govnih.gov This efficiency helps to drive the pathway forward, despite the unfavorable equilibrium of the first step catalyzed by PHGDH. nih.govnih.govnih.gov PSAT is particularly vital in the central nervous system of mammals, where L-serine acts as a precursor for numerous essential biomolecules. nih.govnih.gov In Arabidopsis, the genome encodes two PSAT genes, with PSAT1 being the major expressed variant. frontiersin.org
| Enzyme Property (Human PSAT) | Value |
| Catalytic Efficiency (kcat/Km) | 5.9 × 10^6 M⁻¹ s⁻¹ |
| Equilibrium Constant (Keq) | ~10 |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Substrates | 3-phosphohydroxypyruvate, L-glutamate |
| Products | O-phospho-L-serine, α-ketoglutarate |
Phosphoserine Phosphatase (PSP)
Phosphoserine Phosphatase (PSP) catalyzes the third and final, irreversible step in the phosphorylated pathway: the dephosphorylation of O-phospho-L-serine to produce L-serine and inorganic phosphate (B84403). nih.govproteopedia.orgfebscongress.org This hydrolysis reaction is a rate-limiting step in serine biosynthesis in mammals. ebi.ac.uk PSP belongs to the haloalkanoic acid dehalogenase superfamily (HADSF). ebi.ac.uk
Metabolic Interconnections: Serine as a Precursor for Other Biomolecules
L-serine, the final product of the pathway originating from D-(-)-3-Phosphoglyceric acid, is a central metabolic hub and serves as a precursor for a wide array of essential biomolecules. nih.govnih.gov Its metabolic importance extends far beyond its role as a proteinogenic amino acid. nbinno.comnih.gov
Key metabolic fates of L-serine include:
Amino Acid Synthesis : Serine is a direct precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine. wikipedia.orgstudy.com In bacteria, it is also a precursor for tryptophan. wikipedia.org The conversion to glycine is a major source of one-carbon units for cellular metabolism. nih.govmdpi.com
Nucleotide Biosynthesis : Serine plays a crucial role in the biosynthesis of both purines and pyrimidines by donating one-carbon units to the folate cycle. wikipedia.orgstudy.com This process is fundamental for DNA and RNA synthesis and repair.
Lipid Synthesis : It is an indispensable substrate for the biosynthesis of phospholipids, such as phosphatidylserine, and sphingolipids, which are integral components of cell membranes and are vital for cellular integrity and signaling. nbinno.comwikipedia.org
One-Carbon Metabolism : L-serine is a primary donor of one-carbon fragments to tetrahydrofolate (THF), forming N⁵,N¹⁰-methylene-THF. mdpi.com These one-carbon units are essential for numerous methylation reactions, including the synthesis of S-adenosylmethionine (SAMe), which is involved in the methylation of DNA, proteins, and other metabolites. nih.govmdpi.com
Neurotransmitter Synthesis : In the brain, L-serine is converted to D-serine by serine racemase. D-serine acts as a potent neuromodulator by co-activating NMDA receptors, playing a critical role in synaptic plasticity and neurotransmission. wikipedia.orgnih.gov
The diverse roles of serine highlight the importance of the phosphorylated pathway in maintaining cellular homeostasis by linking glycolysis to a wide range of anabolic processes. researchgate.net
| Biomolecule Class | Specific Examples Derived from Serine |
| Amino Acids | Glycine, Cysteine, Tryptophan (in bacteria) |
| Nucleotides | Purines, Pyrimidines |
| Lipids | Phosphatidylserine, Sphingolipids |
| One-Carbon Units | N⁵,N¹⁰-methylene-tetrahydrofolate |
| Neurotransmitters | D-serine |
Regulation of D 3 Phosphoglyceric Acid Metabolic Pathways
Transcriptional and Post-Translational Control of Key Enzymes
The enzymes that catalyze reactions involving 3-PGA are subject to intricate control at both the transcriptional and post-translational levels, ensuring that their abundance and activity match the metabolic needs of the cell.
Transcriptional Regulation: The expression of genes encoding key enzymes in 3-PGA metabolism is a critical point of regulation. For instance, the human 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) gene, which directs 3-PGA into the serine biosynthesis pathway, is transcriptionally regulated in a tissue-specific manner and is dependent on the cell's proliferation status. bioscientifica.com Studies have shown that transcription factors such as Sp1 and NF-Y positively regulate the promoter activity of the human PHGDH gene. nih.gov In murine endometrium, the transcription factor HOXA10 has been shown to downregulate PHGDH expression. bioscientifica.com Furthermore, recent research has uncovered a role for PHGDH itself in transcriptional regulation, independent of its enzymatic activity, impacting pathways related to Alzheimer's disease pathology. nih.gov In plants like Arabidopsis thaliana, the genes for different phosphoglycerate kinase (PGK) isoforms, which catalyze the interconversion of 1,3-bisphosphoglycerate and 3-PGA, are co-regulated to adjust metabolism and optimize growth. nih.gov
Post-Translational Modifications (PTMs): Following translation, the activity of enzymes in 3-PGA pathways can be further modulated by a variety of PTMs. Phosphoglycerate kinase 1 (PGK1), a key glycolytic enzyme, is subject to several PTMs, including acetylation, phosphorylation, ubiquitination, and succinylation, which play significant roles in regulating tumor metabolism and growth. researchgate.netroyalsocietypublishing.org For example, O-GlcNAcylation of PGK1 at a specific threonine residue (T255) enhances its kinase activity and promotes its translocation to the mitochondria, where it can influence the balance between glycolysis and mitochondrial respiration in cancer cells. miragenews.com In plants, 3-phosphoglycerate dehydrogenase (PGDH) has been identified as a redox-regulated protein, where the formation of an intramolecular disulfide bond can lower its enzymatic activity. This redox regulation is mediated by thioredoxin. nih.gov
Below is an interactive table summarizing the regulatory mechanisms of key enzymes in 3-PGA metabolism.
| Enzyme | Gene | Organism | Regulation Type | Effector/Factor | Effect on Activity |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | PHGDH | Human | Transcriptional | Sp1, NF-Y | Positive |
| Phgdh | Mouse | Transcriptional | HOXA10 | Negative | |
| PHGDH | Human | Post-Translational (Redox) | Thioredoxin | Reversible Inactivation | |
| Phosphoglycerate Kinase 1 (PGK1) | PGK1 | Human | Post-Translational (O-GlcNAcylation) | OGT | Enhanced Activity & Mitochondrial Translocation |
| PGK1 | Human | Post-Translational | Acetylation, Phosphorylation, Ubiquitination, Succinylation | Modulation of Activity |
Feedback Inhibition Mechanisms in Biosynthetic Pathways
Feedback inhibition is a common and efficient regulatory strategy where the end product of a metabolic pathway inhibits an enzyme acting early in that same pathway. This prevents the unnecessary synthesis and accumulation of the product.
In the context of 3-PGA metabolism, a prominent example is the regulation of the serine biosynthesis pathway. The first and rate-limiting enzyme in this pathway, 3-phosphoglycerate dehydrogenase (PHGDH), which converts 3-PGA to 3-phosphohydroxypyruvate, is allosterically inhibited by its downstream product, L-serine. wikipedia.orgfrontiersin.org This feedback inhibition is a crucial mechanism for controlling the flux of carbon from glycolysis into serine synthesis. wikipedia.org When L-serine levels are high, it binds to a regulatory site on PHGDH, causing a conformational change that reduces the enzyme's catalytic activity. wikipedia.orgnih.gov This ensures that the cell does not overproduce serine when it is already abundant. libretexts.orgnumberanalytics.com
Interestingly, the sensitivity of PHGDH to serine-mediated feedback inhibition can vary between organisms. While this mechanism is well-established in bacteria like E. coli and M. tuberculosis, its regulatory significance in human PHGDH has been a subject of debate. ijbs.com Some studies suggest that while L-serine can bind to human PHGDH, the resulting inhibition might not be as pronounced as in its bacterial counterparts under physiological conditions. ijbs.com In plants, the regulation of serine biosynthesis is also critical, and evidence suggests that feedback inhibition of PGDH by serine plays a role in controlling the pathway. researchgate.net
The table below provides a detailed look at the feedback inhibition of PHGDH.
| Enzyme | Inhibitor | Organism(s) | Inhibition Type | Significance |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | L-Serine | E. coli, M. tuberculosis, Human, Plants | Allosteric Feedback Inhibition | Controls flux into the serine biosynthesis pathway, prevents overproduction of serine. |
Interplay with Cellular Redox State and Energy Co-factors
The metabolic pathways connected to 3-PGA are intrinsically linked to the cell's redox state, primarily the ratio of NAD+ to NADH, and the availability of energy co-factors like ATP and ADP.
The conversion of 3-PGA to 1,3-bisphosphoglycerate in gluconeogenesis and the Calvin cycle requires ATP. Conversely, the reverse reaction in glycolysis, catalyzed by phosphoglycerate kinase (PGK), generates ATP. wikipedia.orgnih.gov Therefore, the ratio of ATP to ADP directly influences the direction and rate of this reaction. High ATP levels inhibit the glycolytic direction and favor the gluconeogenic/Calvin cycle direction, while high ADP levels have the opposite effect. libretexts.org
The activity of 3-phosphoglycerate dehydrogenase (PHGDH), the entry point into the serine biosynthesis pathway, is dependent on the co-factor NAD+, which is reduced to NADH during the reaction. frontiersin.orgresearchgate.net Consequently, the cellular NAD+/NADH ratio plays a crucial role in regulating the flux through this pathway. quora.com A high NAD+/NADH ratio, indicative of an oxidized cellular state, favors the conversion of 3-PGA to 3-phosphohydroxypyruvate, thus promoting serine synthesis. quora.comnih.gov Conversely, a low NAD+/NADH ratio (a reduced state) can limit the activity of PHGDH and decrease the rate of serine biosynthesis. quora.com This link between the serine pathway and the cellular redox state is vital for maintaining redox homeostasis, as serine metabolism is connected to the synthesis of glutathione, a major cellular antioxidant. taylorandfrancis.com
The table below summarizes the influence of energy and redox co-factors on key enzymes.
| Enzyme | Co-factor | Effect of High Ratio/Level | Effect of Low Ratio/Level | Metabolic Consequence |
| Phosphoglycerate Kinase (PGK) | ATP/ADP | Favors gluconeogenesis/Calvin cycle | Favors glycolysis | Regulation of energy production vs. biosynthesis |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | NAD+/NADH | Favors serine biosynthesis | Inhibits serine biosynthesis | Control of biosynthetic flux and redox balance |
Metabolic Control Analysis and Fluxomics in 3-Phosphoglycerate Pathways
Metabolic Control Analysis (MCA) and fluxomics are powerful systems biology approaches used to understand and quantify the control and flux of metabolites through metabolic pathways.
Fluxomics, often utilizing stable isotope tracers like 13C-labeled glucose, allows for the direct measurement of metabolic fluxes—the actual rates of reactions in a living cell. researchgate.net This technique has been instrumental in elucidating the dynamics of 3-PGA metabolism. For example, 13C-flux analysis has been used to demonstrate how inhibition of PHGDH not only reduces the flux of 3-PGA into the serine and glycine (B1666218) pools but also affects central carbon metabolism, including the TCA cycle and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Such studies reveal the intricate connectivity of metabolic networks and how perturbations in one pathway can have far-reaching effects on others. nih.gov Fluxomics studies have also been crucial in quantifying the anaplerotic role of the serine synthesis pathway in cancer cells, showing that a significant portion of the 3-PGA from glycolysis is diverted to this pathway to support cell proliferation. nih.gov
The table below presents key findings from MCA and fluxomics studies on 3-PGA pathways.
| Approach | Pathway Studied | Key Finding | Implication |
| Metabolic Control Analysis (MCA) | Serine Biosynthesis | Control is distributed among pathway enzymes, with phosphoserine phosphatase being more controlling at high flux. | The concept of a single rate-limiting step is an oversimplification; control is context-dependent. |
| 13C-Fluxomics | Serine Biosynthesis & Central Carbon Metabolism | Inhibition of PHGDH reduces flux to serine and impacts TCA cycle and pentose phosphate pathway. | Highlights the interconnectedness of metabolic pathways and the broad effects of targeting a single enzyme. |
| 13C-Fluxomics | Glycolysis & Serine Biosynthesis in Cancer | A significant fraction of glycolytic 3-PGA is shunted into the serine synthesis pathway. | Demonstrates the importance of this biosynthetic route for anabolic processes in proliferating cells. |
Structural Biology and Enzymatic Functionality Pertinent to D 3 Phosphoglyceric Acid Interactions
Crystallographic Studies of 3-Phosphoglycerate-Binding Enzymes
X-ray crystallography has been a pivotal technique in providing high-resolution, static snapshots of enzymes in complex with 3-PGA or its analogues. These three-dimensional structures have unveiled the precise architecture of active sites, the key amino acid residues responsible for substrate binding and catalysis, and the conformational changes that orchestrate enzymatic function.
A prime example is Phosphoglycerate Kinase (PGK) , an enzyme crucial to both glycolysis and gluconeogenesis. Crystallographic studies have revealed that PGK is composed of two distinct domains that create a large cleft. The binding of 3-PGA and ATP across this cleft induces a significant "hinge-bending" motion, bringing the two domains and the substrates together into a catalytically competent "closed" conformation. This structural change is essential for shielding the reaction from the aqueous solvent and properly orienting the substrates for phosphoryl transfer. Within the active site, specific arginine and histidine residues form critical hydrogen bonds and salt bridges with the phosphate (B84403) and carboxylate groups of 3-PGA, anchoring it in the correct orientation.
Another key enzyme, Phosphoglycerate Mutase (PGM) , which catalyzes the isomerization of 3-PGA to 2-phosphoglycerate, has also been extensively studied. The cofactor-dependent form of PGM (dPGM) utilizes a phosphorylated histidine residue in its active site. Crystallographic structures of dPGM in complex with 3-PGA show how the substrate is precisely positioned to facilitate the transfer of the phosphate group from the histidine to the C2 hydroxyl of the glycerate backbone, and subsequently, the transfer of the C3 phosphate to the same histidine.
In the realm of carbon fixation, Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) produces two molecules of 3-PGA. While the primary focus of RuBisCO crystallography has been on its carboxylation and oxygenation mechanisms, structures with the product 3-PGA bound have provided valuable information on product inhibition and the steps leading to its release from the active site.
The following table summarizes key crystallographic data for enzymes that bind 3-PGA, offering a glimpse into the structural basis of their function.
| Enzyme | PDB ID | Organism | Resolution (Å) | Key Findings |
| Phosphoglycerate Kinase (PGK) | 1VJC | Saccharomyces cerevisiae | 2.20 | Reveals the "open" conformation of the enzyme prior to substrate binding. |
| Phosphoglycerate Kinase (PGK) | 2WZB | Homo sapiens | 1.75 | Captures the "closed" conformation with 3-PGA and an ATP analogue bound, illustrating the catalytically active state. |
| Cofactor-dependent Phosphoglycerate Mutase (dPGM) | 1E59 | Bacillus stearothermophilus | 1.90 | Shows the active site with a phosphate group covalently attached to the catalytic histidine residue. |
| Cofactor-dependent Phosphoglycerate Mutase (dPGM) | 3PGM | Saccharomyces cerevisiae | 2.70 | Complex with 3-PGA, detailing the specific interactions that position the substrate for catalysis. |
Molecular Dynamics Simulations of Enzyme-Metabolite Complexes
While crystallography provides detailed static images, molecular dynamics (MD) simulations offer a dynamic view of enzyme-3-PGA interactions, simulating the movements of atoms over time. These computational studies complement experimental data by revealing the flexibility of enzymes, the pathways of substrate binding and product release, and the energetics of conformational changes.
For Phosphoglycerate Kinase (PGK) , MD simulations have been instrumental in characterizing the large-scale domain closure that is central to its catalytic cycle. These simulations have mapped the free energy landscape of this motion, demonstrating how the binding of substrates lowers the energy barrier to adopting the closed, active conformation. Furthermore, MD has been used to trace the entire binding process of 3-PGA, showing how long-range electrostatic interactions guide the metabolite from the solvent into the binding pocket, followed by the formation of specific, short-range interactions that lock it into place.
In the case of Phosphoglycerate Mutase (PGM) , MD simulations have shed light on the subtle, yet crucial, dynamics within the active site. Simulations have highlighted the role of flexible loops that act as "gates," controlling the entry of the substrate and the exit of the product. These studies have also investigated the intricate network of water molecules within the active site, suggesting their participation in the proton transfers that are coupled to the phosphoryl transfer reaction.
MD simulations of RuBisCO have explored the complex process of product release. The exit of 3-PGA from the deeply buried active site is a critical and often rate-limiting step. Simulations suggest a stepwise mechanism for release, involving the sequential breaking of interactions and coordinated movements of several protein loops to open an exit channel.
The table below highlights key insights gained from MD simulations of these enzyme-metabolite complexes.
| Enzyme | Simulation Focus | Key Insights |
| Phosphoglycerate Kinase (PGK) | Domain Closure Dynamics | Characterization of the hinge-bending motion and the free energy profile, showing that substrate binding drives the conformational change to the active state. |
| Phosphoglycerate Kinase (PGK) | Substrate Binding Pathway | Revealed that 3-PGA is initially attracted by long-range electrostatic forces before being precisely oriented by short-range interactions in the active site. |
| Cofactor-dependent Phosphoglycerate Mutase (dPGM) | Active Site Flexibility | Demonstrated the role of mobile protein loops in controlling access to the active site for substrate binding and product release. |
| RuBisCO | Product Egress | Elucidated a multi-step pathway for 3-PGA release, involving the coordinated movement of several structural elements to open an exit tunnel. |
Mechanistic Insights from Substrate Analogue and Inhibitor Binding
The use of substrate analogues—molecules that mimic the structure of the natural substrate—and inhibitors has been a powerful strategy to probe the mechanisms of 3-PGA-binding enzymes. By observing how these molecules bind and affect enzyme activity, researchers can deduce the critical features required for substrate recognition and catalysis.
In studies of Phosphoglycerate Kinase (PGK) , the use of non-hydrolyzable ATP analogues, which cannot transfer their terminal phosphate group, has been crucial. When used in conjunction with 3-PGA, these analogues have allowed researchers to "trap" the enzyme in its fully closed, catalytically poised conformation for crystallographic analysis. Additionally, synthetic analogues of 3-PGA with alterations to the phosphate or carboxylate groups have been used to demonstrate the absolute requirement of these moieties for high-affinity binding and efficient catalysis.
For Phosphoglycerate Mutase (PGM) , inhibitors that mimic the transition state of the reaction have provided invaluable mechanistic information. Vanadate, a well-known phosphate analogue, has been shown to form a stable complex with dPGM that closely resembles the trigonal bipyramidal transition state of the phosphoryl transfer reaction. The crystal structure of this complex has provided a molecular snapshot of the catalytic machinery in action. Other inhibitors, such as phosphoglycolate and tartronate (B1221331) semialdehyde phosphate, have been used as competitive inhibitors to map the dimensions and chemical nature of the active site, confirming the importance of the phosphate and carboxylate binding sites.
The following table summarizes how the use of these molecular probes has advanced our understanding of these enzymes.
| Enzyme | Analogue/Inhibitor | Mechanistic Insight |
| Phosphoglycerate Kinase (PGK) | Non-hydrolyzable ATP analogues | Enabled the structural characterization of the enzyme in its closed, catalytically active state, confirming the domain closure mechanism. |
| Phosphoglycerate Kinase (PGK) | Modified 3-PGA analogues | Confirmed the essential roles of both the phosphate and carboxylate groups of 3-PGA for substrate binding and turnover. |
| Cofactor-dependent Phosphoglycerate Mutase (dPGM) | Vanadate | Acted as a transition-state analogue, allowing for the structural visualization of the active site geometry during the phosphoryl transfer step. |
| Cofactor-dependent Phosphoglycerate Mutase (dPGM) | Phosphoglycolate | Served as a competitive inhibitor to probe the substrate binding pocket and define the structural requirements for recognition. |
Q & A
Q. What is the biochemical role of D-(-)-3-Phosphoglyceric acid (disodium) in central metabolic pathways?
D-(-)-3-Phosphoglyceric acid (disodium) is a critical intermediate in glycolysis, where it forms after the oxidation of glyceraldehyde-3-phosphate and precedes the substrate-level phosphorylation step catalyzed by phosphoglycerate kinase . It also serves as a precursor in serine, glycine, and threonine biosynthesis via the phosphorylated pathway . Methodologically, its enzymatic activity can be quantified using coupled assays with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and NADH oxidation monitoring .
Q. How should researchers prepare standardized solutions of D-(-)-3-Phosphoglyceric acid (disodium) for enzyme kinetics studies?
Dissolve the compound in ultrapure water (50 mg/mL, as per solubility data) , and verify purity using enzymatic assays (≥93% dry basis recommended) . Pre-treat solutions with Chelex resin to remove divalent cations that may interfere with metal-dependent enzymes like enolase .
Q. What are the key quality control parameters for this compound in metabolic flux analysis?
Ensure batch-specific purity is ≥93% (dry basis) via enzymatic validation . Use HPLC or ion chromatography coupled with high-resolution mass spectrometry (HRMS) to confirm the absence of contaminants like 2-phosphoglyceric acid, which can confound glycolytic flux measurements .
Advanced Research Questions
Q. How does D-(-)-3-Phosphoglyceric acid (disodium) inhibit yeast enolase, and how can this mechanism be exploited experimentally?
The compound competitively inhibits yeast enolase by mimicking the substrate 2-phosphoglycerate, binding to the active site with a reported Kᵢ of ~0.5 mM . To study this, design a kinetic assay using purified enolase, varying substrate (2-phosphoglycerate) and inhibitor concentrations. Monitor product (phosphoenolpyruvate) formation spectrophotometrically at 240 nm and analyze data using Lineweaver-Burk plots to confirm competitive inhibition .
Q. What experimental strategies can resolve contradictions in reported metabolic flux data involving this compound?
Discrepancies often arise from differences in cell type (eukaryotic vs. prokaryotic) or assay conditions (e.g., pH, ion concentrations). For example, in plant cells, its role in photorespiration may skew glycolytic flux calculations . Address this by:
- Using isotopically labeled -D-(-)-3-phosphoglyceric acid to trace carbon flux .
- Validating assays with orthogonal methods (e.g., NMR for metabolite pool sizes) .
Q. How can researchers leverage this compound to study cross-talk between glycolysis and amino acid biosynthesis?
In serine biosynthesis, the enzyme phosphoglycerate dehydrogenase (PHGDH) converts D-(-)-3-phosphoglyceric acid to 3-phosphohydroxypyruvate. To dissect this pathway:
Q. What are the challenges in quantifying D-(-)-3-Phosphoglyceric acid (disodium) in environmental samples, and how can they be mitigated?
In environmental matrices (e.g., lake water), low concentrations and matrix interference complicate detection. Use ion chromatography with HRMS for high sensitivity (detection limit ~0.1 nM) and specificity . Pre-concentrate samples via lyophilization and reconstitute in ultrapure water to enhance signal-to-noise ratios .
Methodological Notes
- Enzyme Assays : Reference the Lowry method for protein quantification in enzyme preparations to ensure reproducibility .
- Storage : Store at −20°C in desiccated conditions to prevent hydrolysis of the phosphate ester bond .
- Buffer Compatibility : Avoid phosphate buffers in assays involving this compound to prevent signal interference; use HEPES or Tris-based buffers instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
